molecular formula C5H6ClIN2 B10911483 4-Chloro-1-ethyl-3-iodo-1H-pyrazole

4-Chloro-1-ethyl-3-iodo-1H-pyrazole

Cat. No.: B10911483
M. Wt: 256.47 g/mol
InChI Key: HDYOKPFMDJCKBX-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-3-iodo-1H-pyrazole: (CAS number: 1520231-06-4) is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole involve the introduction of chlorine and iodine atoms onto a pyrazole ring. Specific methods include halogenation reactions.

Reaction Conditions:
  • Halogenation reactions typically use halogenating agents such as chlorine or iodine.
  • The reaction conditions may involve solvents like acetonitrile or dichloromethane.
  • Temperature and time play crucial roles in achieving the desired product.

Industrial Production: Industrial-scale production methods may vary, but they generally follow the same principles as laboratory synthesis.

Chemical Reactions Analysis

Reactions:

    Halogenation: The compound undergoes halogenation reactions, where chlorine and iodine atoms replace hydrogen atoms on the pyrazole ring.

    Substitution: The halogenated compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in a solvent.

    Iodination: Iodine or N-iodosuccinimide (NIS) in a suitable solvent.

Major Products: The major products are 4-chloro-1-ethyl-3-iodo-1H-pyrazole derivatives resulting from halogenation and substitution reactions.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Synthesis
4-Chloro-1-ethyl-3-iodo-1H-pyrazole serves as a versatile building block in the synthesis of more complex molecules. Its halogenated structure allows for various chemical reactions, including:

  • Halogenation : The compound can undergo further halogenation, where additional halogen atoms replace hydrogen atoms on the pyrazole ring.
  • Nucleophilic Substitution : It participates in substitution reactions with nucleophiles, facilitating the formation of diverse derivatives.

Common reagents for these reactions include chlorine gas or N-chlorosuccinimide for chlorination and iodine or N-iodosuccinimide for iodination. The resulting products are often utilized in the preparation of specialty chemicals and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

2. Antifungal Properties
The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. The presence of halogen substituents may enhance its interaction with fungal cell membranes, improving efficacy .

3. Anticancer Potential
Research indicates that this compound may affect cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. Pyrazole derivatives are known for their anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .

Mechanism of Action

The exact mechanism of action for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

Biological Activity

4-Chloro-1-ethyl-3-iodo-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6ClI N2_2. The presence of chlorine and iodine substituents in its structure significantly influences its reactivity and biological activity. The five-membered ring structure, characteristic of pyrazole derivatives, contributes to its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity:

  • Studies have shown that pyrazole derivatives can possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Antifungal Properties:

  • The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. The halogen substituents in the pyrazole ring may enhance the interaction with fungal cell membranes, improving efficacy .

3. Anticancer Potential:

  • Pyrazole derivatives are known for their anticancer properties. Research indicates that this compound may affect cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets such as enzymes and receptors. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects against various diseases.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions where chlorine and iodine atoms are introduced onto the pyrazole ring. Common methods include:

Method Reagents Conditions
HalogenationChlorine gas or iodineSolvents like acetonitrile or dichloromethane at controlled temperatures
Substitution ReactionsNucleophilesVaries based on the desired product

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy
A study tested the antimicrobial activity of various pyrazole derivatives against E. coli and S. aureus, demonstrating that compounds with halogen substituents exhibited higher inhibition zones compared to non-halogenated analogs .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that pyrazole derivatives could inhibit cell proliferation at micromolar concentrations, suggesting potential for development as anticancer agents .

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

4-chloro-1-ethyl-3-iodopyrazole

InChI

InChI=1S/C5H6ClIN2/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3

InChI Key

HDYOKPFMDJCKBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)I)Cl

Origin of Product

United States

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